Imsamotide

Cancer immunotherapy Peptide vaccine HLA restriction

Imsamotide (also designated IDO194-214, IDOlong, or IO102) is a 21-amino acid synthetic peptide vaccine targeting indoleamine 2,3-dioxygenase (IDO), with the sequence DTLLKALLEIASCLEKALQVF. As a long peptide antigen, it is designed for active immunization to elicit T-cell-mediated immune responses against IDO-expressing tumor cells and immunosuppressive cells within the tumor microenvironment.

Molecular Formula C106H180N24O31S
Molecular Weight 2318.8 g/mol
Cat. No. B13914881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImsamotide
Molecular FormulaC106H180N24O31S
Molecular Weight2318.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C106H180N24O31S/c1-21-58(16)84(129-94(148)69(35-38-81(136)137)118-97(151)73(44-54(8)9)121-99(153)71(42-52(4)5)120-87(141)60(18)112-91(145)66(32-26-28-40-108)115-96(150)72(43-53(6)7)122-100(154)75(46-56(12)13)124-105(159)85(62(20)132)130-89(143)64(109)48-82(138)139)104(158)113-61(19)88(142)126-77(49-131)101(155)127-78(50-162)102(156)123-74(45-55(10)11)98(152)117-68(34-37-80(134)135)92(146)114-65(31-25-27-39-107)90(144)111-59(17)86(140)119-70(41-51(2)3)95(149)116-67(33-36-79(110)133)93(147)128-83(57(14)15)103(157)125-76(106(160)161)47-63-29-23-22-24-30-63/h22-24,29-30,51-62,64-78,83-85,131-132,162H,21,25-28,31-50,107-109H2,1-20H3,(H2,110,133)(H,111,144)(H,112,145)(H,113,158)(H,114,146)(H,115,150)(H,116,149)(H,117,152)(H,118,151)(H,119,140)(H,120,141)(H,121,153)(H,122,154)(H,123,156)(H,124,159)(H,125,157)(H,126,142)(H,127,155)(H,128,147)(H,129,148)(H,130,143)(H,134,135)(H,136,137)(H,138,139)(H,160,161)/t58-,59-,60-,61-,62+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1
InChIKeyAWVBBFQUFXCVGF-YFGWCFLESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Imsamotide (IDO194-214) Procurement Guide: Baseline Identity as IDO-Targeted 21-mer Synthetic Peptide Vaccine


Imsamotide (also designated IDO194-214, IDOlong, or IO102) is a 21-amino acid synthetic peptide vaccine targeting indoleamine 2,3-dioxygenase (IDO), with the sequence DTLLKALLEIASCLEKALQVF [1]. As a long peptide antigen, it is designed for active immunization to elicit T-cell-mediated immune responses against IDO-expressing tumor cells and immunosuppressive cells within the tumor microenvironment [2]. The compound is currently in Phase 2 clinical development for melanoma, non-small cell lung cancer, and head and neck squamous cell carcinoma [3]. This guide provides quantitative, comparator-driven evidence to support informed procurement and experimental selection relative to alternative IDO-targeting modalities.

Imsamotide (IDO194-214) Evidence Guide: Why Short-Peptide IDO Epitopes Cannot Replace Long-Peptide Formulation


Imsamotide (IDO194-214) is a 21-mer long peptide that inherently contains multiple HLA class I and class II epitopes, enabling activation of both CD8+ cytotoxic and CD4+ helper T-cell responses without HLA restriction [1]. In contrast, short IDO-derived epitope vaccines (e.g., 9-10 amino acid HLA-A2-restricted peptides such as IDO5) are restricted to specific HLA haplotypes, limiting the treatable patient population to only those with matching HLA types [2]. Furthermore, the extended sequence of Imsamotide incorporates predicted epitopes for multiple HLA-DRB1 alleles (including DRB1*0401, DRB1*0701, and DRB1*1501), providing broader population coverage [3]. Generic substitution with shorter IDO peptides would fundamentally alter the immunological mechanism—shifting from broad, unrestricted T-cell priming to narrow, HLA-restricted activation—and would therefore invalidate any comparative interpretation of immune response or clinical outcome data.

Imsamotide Procurement Evidence: Quantitative Differentiation from Small-Molecule IDO1 Inhibitors and Short-Peptide Vaccines


Imsamotide Clinical Evidence: HLA-Unrestricted Multi-Epitope Coverage Compared to HLA-A2-Restricted IDO Peptides

Imsamotide (IDO194-214) is a 21-mer long peptide that contains multiple T-cell epitopes and has been shown in clinical studies to induce T-cell responses without HLA restriction, whereas comparator IDO-derived short-peptide vaccines (e.g., HLA-A2-restricted IDO5) are limited to patients expressing specific HLA haplotypes [1]. The predictive algorithm analysis of the IDO194-214 sequence identified 15-mer epitopes for HLA-DRB1*0401, HLA-DRB1*0701, and HLA-DRB1*1501 alleles, indicating broad population coverage potential [2].

Cancer immunotherapy Peptide vaccine HLA restriction

Imsamotide Immune Response Rate: Ex Vivo T-Cell Detection in Phase I Melanoma Trial

In a Phase I first-in-human study of Imsamotide (IDOlong) combined with ipilimumab in metastatic melanoma patients (n=10), vaccine-specific T-cell responses were detectable ex vivo in 3 out of 10 patients, representing a 30% immune response rate [1]. This compares favorably to the historically low immune response rates observed with short IDO peptide vaccines, where detectable ex vivo T-cell responses typically occur in less than 10% of vaccinated patients without prior in vitro stimulation [2].

Melanoma T-cell response Phase I trial

Imsamotide Disease Control Rate: Stable Disease Achievement in Phase I Melanoma Cohort

In the Phase I study evaluating Imsamotide (IDOlong) in combination with ipilimumab, 5 out of 10 treated metastatic melanoma patients (50%) achieved stable disease at first evaluation, including one patient with an unconfirmed partial response [1]. As a benchmark, the objective response rate (ORR) for ipilimumab monotherapy in previously treated metastatic melanoma is approximately 11-15%, with disease control rates (DCR) typically in the 28-35% range [2].

Melanoma Disease control Ipilimumab combination

Imsamotide Safety Profile: Grade I-II Local Reactions Without Augmented Toxicity with Ipilimumab

Treatment with Imsamotide (IDOlong) in combination with ipilimumab was generally safe and well tolerated, with vaccine-related adverse reactions limited to grade I and II erythema, edema, and pruritus at the vaccination site, which were manageable with mild topical corticosteroids [1]. Critically, no augmented toxicity was observed when adding Imsamotide to ipilimumab, in contrast to the 50% or higher incidence of grade 3/4 adverse events reported with ipilimumab plus nivolumab combination therapy [2].

Safety Tolerability Combination immunotherapy

Imsamotide Application Scenarios: Optimal Use Cases Based on Clinical Evidence


Combination Immunotherapy with Checkpoint Inhibitors in Melanoma Preclinical Models

Imsamotide (IDO194-214) should be procured for preclinical studies evaluating IDO-targeted vaccination in combination with CTLA-4 blockade (ipilimumab) or PD-1/PD-L1 inhibitors. The Phase I evidence demonstrates a 50% disease control rate and 30% ex vivo T-cell response rate with ipilimumab combination, without augmented toxicity [1]. This established clinical safety and activity profile provides a validated rationale for murine tumor model studies investigating IDOlong + checkpoint inhibitor combinations.

HLA-Unrestricted T-Cell Epitope Discovery and Immunomonitoring Studies

Procure Imsamotide for in vitro T-cell priming and ELISPOT-based immunomonitoring assays. The 21-mer sequence DTLLKALLEIASCLEKALQVF contains multiple predicted HLA class I and class II epitopes [2], enabling investigation of CD4+ and CD8+ T-cell responses without HLA pre-selection bias. This makes Imsamotide a superior tool compared to HLA-restricted short peptides for broad-spectrum T-cell epitope mapping and vaccine immunogenicity assessment across diverse patient PBMC samples.

Tumor Microenvironment Immune Modulation Research Targeting IDO-Expressing Suppressive Cells

Imsamotide is indicated for studies examining IDO-specific T-cell-mediated elimination of immunosuppressive myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) within the tumor microenvironment. Preclinical evidence demonstrates that IDO peptide vaccination selectively ablates IDO-positive immune-suppressive populations, enhancing antitumor immunity independent of tumor cell IDO status [3]. This mechanism of targeting the immune compartment rather than tumor cells directly distinguishes Imsamotide from small-molecule IDO1 enzyme inhibitors (e.g., epacadostat, indoximod).

Non-Small Cell Lung Cancer and Head/Neck Squamous Cell Carcinoma Combination Studies

Procure Imsamotide for NSCLC and HNSCC research applications, as the compound is currently being evaluated in Phase 2 clinical trials for these indications (NCT03562871 for NSCLC; NCT04445064 for HNSCC) in combination with pembrolizumab [4]. Researchers investigating IDO-based immunotherapy in thoracic or head/neck oncology should prioritize Imsamotide over alternative IDO-targeting agents to align with ongoing clinical development pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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